6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid

Fragment-Based Drug Discovery Antimicrobial Resistance Protein-Protein Interaction Inhibitors

This compound is the 6-position regioisomer of pyrrolyl-pyridine carboxylic acid, critical for fragment-based drug discovery as a control against the 4-isomer (TraE inhibitor). Its unique spatial arrangement of pyrrole and carboxylic acid enables distinct metal-binding modes for MOF synthesis and diverse amide library generation. Choose this specific isomer for structure-activity relationship studies requiring precise geometry. Available in high purity with reliable global shipping. Contact us for bulk pricing and custom synthesis.

Molecular Formula C10H8N2O2
Molecular Weight 188.186
CAS No. 1339579-57-5
Cat. No. B2971287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
CAS1339579-57-5
Molecular FormulaC10H8N2O2
Molecular Weight188.186
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=CC(=N2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-4-3-5-9(11-8)12-6-1-2-7-12/h1-7H,(H,13,14)
InChIKeyWSBDMSCYANSHMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5): A Heterocyclic Building Block for Medicinal Chemistry and Coordination Complexes


6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5) is a heterocyclic compound characterized by a pyridine core with a pyrrole moiety at the 6-position and a carboxylic acid functional group at the 2-position [1]. With a molecular formula of C10H8N2O2 and a molecular weight of 188.18 g/mol, this compound serves as a versatile building block in pharmaceutical and agrochemical synthesis due to the derivatization potential of its carboxylic acid group and the electron-rich pyrrole ring that facilitates participation in cross-coupling reactions [2].

Why 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5) Cannot Be Substituted with Generic Analogs: Regioisomer-Dependent Binding and Reactivity Profiles


The specific positioning of the pyrrole moiety on the pyridine ring is critical for the compound's biological activity and chemical reactivity. Substitution with a closely related analog, such as the 4-position isomer (4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid), leads to drastically different binding profiles and functional outcomes, as demonstrated in fragment-based drug discovery studies where the 4-isomer acts as a potent inhibitor of protein dimerization while the 6-isomer may exhibit entirely distinct interaction patterns [1]. Furthermore, the carboxylic acid group at the 2-position and the pyrrole at the 6-position create a unique spatial and electronic environment that influences metal chelation, hydrogen bonding, and reactivity in cross-coupling reactions, making the compound irreplaceable for applications requiring this precise geometry [2].

Quantitative Differentiation Evidence for 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5): Comparative Data Against Closest Analogs


Regioisomer-Specific Protein Binding: 4-Isomer Binds TraE with High Affinity, 6-Isomer Expected to Display Distinct Binding Profile

In a fragment-based screening campaign targeting the TraE protein, the 4-position isomer, 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (compound 105055), was identified as a binder and functional inhibitor. While quantitative binding data (Kd) for the 4-isomer is reported to be in the micromolar range (23–103 μM for the fragment library), the 6-isomer (CAS 1339579-57-5) was not identified as a hit in the same assay, suggesting that the specific regioisomerism dictates binding to this bacterial target [1].

Fragment-Based Drug Discovery Antimicrobial Resistance Protein-Protein Interaction Inhibitors

Ligand Efficiency and Physicochemical Properties: 6-Isomer Presents a Unique Profile for Fragment-Based Lead Optimization

The 6-isomer (MW: 188.18 g/mol, XLogP3: 1.4, TPSA: 55.1 Ų) [1] falls within the 'rule of three' for fragment-like molecules, making it a suitable starting point for fragment-based lead optimization. In comparison, the 4-isomer (MW: 188.18 g/mol, same formula) shares identical physicochemical properties but demonstrates different binding behavior, underscoring that even with identical bulk properties, regioisomerism can dictate biological activity [2].

Fragment-Based Drug Design Ligand Efficiency Metrics Medicinal Chemistry

Synthetic Utility: Carboxylic Acid Derivatization Potential for Amide and Ester Formation

The presence of a carboxylic acid group at the 2-position of the pyridine ring allows for straightforward derivatization into amides and esters, which are common motifs in drug candidates [1]. While this functionality is shared with the 4-isomer and other picolinic acid derivatives, the 6-pyrrole substitution pattern may influence the reactivity and yield of these transformations due to electronic and steric effects, although direct comparative kinetic data are not available in the public domain.

Organic Synthesis Medicinal Chemistry Building Blocks

Optimal Research Applications for 6-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (CAS 1339579-57-5) Based on Quantitative Differentiation Evidence


Regioisomer-Specific Fragment-Based Screening and SAR Studies

Given the demonstrated regioisomer-dependent binding of the 4-isomer to the TraE protein [1], the 6-isomer (CAS 1339579-57-5) is an essential control compound for probing the binding site geometry and electronic requirements of protein targets. It should be used in parallel with the 4-isomer in fragment-based screening campaigns to establish structure-activity relationships and to identify novel binding pockets that may be selectively engaged by the 6-substituted scaffold.

Synthesis of Novel Heterocyclic Libraries via Amide Coupling

The carboxylic acid functionality of the 6-isomer enables its use as a core scaffold for generating diverse amide libraries [2]. The unique spatial orientation of the pyrrole and carboxylic acid groups may lead to compounds with distinct three-dimensional shapes and biological activities compared to libraries derived from other picolinic acid regioisomers. This compound is particularly suited for medicinal chemistry programs seeking to explore novel chemical space around pyridine-based cores.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The combination of a pyridine nitrogen, a carboxylic acid, and an electron-rich pyrrole ring provides multiple potential metal-binding sites [2]. The 6-isomer's geometry may favor the formation of specific coordination polymers or metal-organic frameworks with unique topologies, distinguishing it from the 4-isomer and other heteroaryl carboxylic acids. Researchers in materials science can utilize this compound to synthesize novel MOFs with potential applications in catalysis, gas storage, or sensing.

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